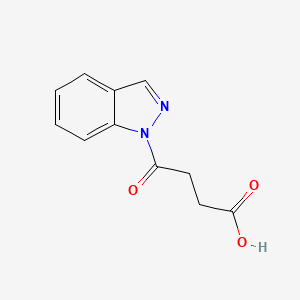
Butyric acid, 4-(5-methylindazol-1-yl)-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthetic Routes and Reaction Conditions:
Indazole Synthesis: The synthesis of 5-methylindazole can be achieved through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Butyric Acid Derivatization: The butyric acid moiety can be introduced through esterification or amidation reactions, where the carboxylic acid group of butyric acid reacts with the indazole derivative under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indazole ring or the butyric acid moiety is oxidized to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can occur at the indazole ring, leading to the formation of different substituted indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indazole ring or butyric acid moiety.
Reduction: Reduced forms of the compound.
Substitution: Substituted indazole derivatives.
科学的研究の応用
Chemistry: The compound is used in organic synthesis and as a building block for the preparation of more complex molecules. Biology: Medicine: The compound may have therapeutic potential, with research exploring its use in treating various diseases, including cancer and microbial infections. Industry: It can be used in the development of new materials and chemicals with unique properties.
作用機序
The mechanism by which butyric acid, 4-(5-methylindazol-1-yl)-4-oxo-, exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Indazole: A related heterocyclic compound without the butyric acid moiety.
Butyric Acid: The parent compound without the indazole ring.
Other Indazole Derivatives: Compounds with different substituents on the indazole ring.
Uniqueness: Butyric acid, 4-(5-methylindazol-1-yl)-4-oxo-, is unique due to its combination of the butyric acid moiety and the 5-methylindazole ring, which provides distinct chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
4-(5-methylindazol-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-3-10-9(6-8)7-13-14(10)11(15)4-5-12(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPIUQHPYQNUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-{[(4-Methylphenyl)sulfonyl]methyl}-1,2,4-oxadiazol-5-yl)propanoic acid](/img/structure/B7830541.png)
![(6-ethyl-3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl)acetic acid](/img/structure/B7830547.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B7830554.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B7830564.png)
![4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-methyl-4-(2-oxopropyl)-, methyl ester](/img/structure/B7830567.png)
![methyl 4-(2-oxo-2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830575.png)
![4-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid](/img/structure/B7830586.png)
![methyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7830589.png)
![4,12-dimethyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B7830602.png)

![1-[5-(4-propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7830629.png)

![methyl (6-oxopyrido[2,3-b][1,4]benzothiazepin-5(6H)-yl)acetate](/img/structure/B7830636.png)

